chemical structure and properties of 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
chemical structure and properties of 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
As a Senior Application Scientist specializing in synthetic methodologies and ligand design, I have structured this technical guide to provide a comprehensive, mechanistic analysis of 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol . Rather than simply listing properties, this whitepaper deconstructs the molecule’s structural utility, details the causality behind its regioselective synthesis, and establishes a self-validating analytical framework for researchers and drug development professionals.
Executive Summary
1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (CAS: 1341509-51-0)[1] is a highly versatile bifunctional building block. It combines a metal-coordinating 1-methylimidazole core with a flexible, lipophilic 3-phenylpropyl chain, bridged by a chiral secondary alcohol. This specific architecture makes it an invaluable pharmacophore in the development of metalloenzyme inhibitors (e.g., targeting kinases or cytochrome P450s)[2] and a privileged ligand in asymmetric transition-metal catalysis.
Structural Elucidation and Physicochemical Profiling
The molecule’s utility stems from its distinct spatial regions: a polar, electron-rich headgroup and a hydrophobic tail. The N-methylation of the imidazole ring is a critical structural feature; it locks the tautomeric state of the ring, ensuring predictable vector geometry when the N3 nitrogen coordinates with metal centers.
Table 1: Physicochemical and Analytical Parameters
| Parameter | Value | Analytical & Biological Significance |
|---|---|---|
| CAS Number | 1341509-51-0 | Primary identifier for compound procurement and registry[1]. |
| Molecular Formula | C13H16N2O | Dictates exact mass requirements for HRMS validation[3]. |
| Monoisotopic Mass | 216.12627 Da | Target for the [M+H]+ adduct (m/z 217.13355) in mass spectrometry[3]. |
| Predicted XLogP | 1.5 | Indicates moderate lipophilicity, striking a balance between aqueous solubility and membrane permeability[3]. |
| Predicted CCS ([M+H]+) | 149.4 Ų | Provides a collision cross-section baseline for ion mobility spectrometry[3]. |
| Chiral Centers | 1 (C1 position) | Necessitates enantiomeric resolution (chiral HPLC) prior to biological screening. |
Regioselective Synthesis: Protocols and Mechanistic Causality
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol relies on the regioselective generation of a C2-carbanion. The following protocol is engineered to prevent side reactions and ensure high yields.
Step-by-Step Methodology:
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Regioselective Lithiation:
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Protocol: Dissolve 1-methylimidazole (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the system to -78 °C. Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise over 15 minutes[4].
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Causality: The N-methyl group is strictly required to prevent the formation of an N-lithio species. n-BuLi selectively deprotonates the C2 position because the resulting carbanion is highly stabilized by the inductive electron-withdrawing effects of the two adjacent nitrogen atoms. The -78 °C temperature is critical to prevent the strong base from attacking the THF solvent or inducing ring-opening degradation.
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Electrophilic Addition:
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Protocol: Slowly add 3-phenylpropanal (1.05 equiv) to the cold reaction mixture. Stir for 2 hours at -78 °C, then allow it to gradually warm to 0 °C.
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Causality: 3-phenylpropanal acts as the electrophile. The controlled, low-temperature addition prevents the highly reactive C2-lithiated intermediate from acting as a base (which would cause the aldehyde to undergo unwanted aldol self-condensation).
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Quenching and Isolation:
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Protocol: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
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Causality: NH₄Cl is chosen specifically because it is a mild proton source. Using a strong acid (like HCl) would risk protonating the imidazole ring, driving the product into the aqueous layer, or prematurely dehydrating the newly formed secondary alcohol into an alkene.
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Fig 1: Regioselective synthetic workflow and mechanistic progression for the target compound.
Pharmacological Relevance and Coordination Chemistry
In drug design, imidazole derivatives are extensively utilized to target metalloenzymes (e.g., kinases, heme-containing enzymes)[2]. 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol acts as a sophisticated pharmacophore:
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The Imidazole N3 Atom: Acts as a strong Lewis base, forming a dative bond with active-site metals (Zn²⁺, Fe³⁺).
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The C1 Hydroxyl Group: Functions as a hydrogen bond donor/acceptor, stabilizing the ligand-protein complex via interactions with polar amino acid residues.
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The 3-Phenylpropyl Chain: Provides a highly flexible hydrophobic anchor that dynamically adjusts to fit deep lipophilic pockets, driving binding affinity through entropy-driven hydrophobic effects and π-π stacking.
Fig 2: Pharmacophore mapping and target interaction modalities of the synthesized ligand.
Self-Validating Analytical Protocol
To ensure scientific integrity, the analytical workflow must be a self-validating system where the output of one technique logically necessitates the findings of the next.
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High-Resolution Mass Spectrometry (HRMS): The first validation step. The presence of the [M+H]+ peak at exactly m/z 217.13355[3] confirms the molecular formula. If this mass is absent, the synthesis has failed, and NMR is unnecessary.
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¹H NMR Spectroscopy (Identity & Regioselectivity): Once mass is confirmed, NMR validates connectivity. The causality of the lithiation step is proven here: the spectrum must show the disappearance of the highly deshielded C2 proton (typically ~7.5 ppm in unsubstituted imidazoles). The presence of a sharp singlet at ~3.7 ppm (N-CH₃) and a multiplet at ~4.6 ppm (chiral CH-OH) confirms the structure.
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Chiral HPLC (Enantiomeric Validation): Because the nucleophilic attack on the planar aldehyde generates a racemic mixture, biological testing requires enantiomeric resolution. Using a Chiralcel OD-H column (Hexane/IPA mobile phase) validates the presence of both (R) and (S) enantiomers, allowing for preparative separation prior to target screening.
References
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PubChemLite - 1-(1-methyl-1h-imidazol-2-yl)-3-phenylpropan-1-ol , University of Luxembourg. Available at: 3
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1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (Molport-020-743-672) , Molport. Available at: 1
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Application of a Recyclable Pseudoephedrine Resin in Asymmetric Alkylations on Solid Phase , The Journal of Organic Chemistry - ACS Publications. Available at:4
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US9163007B2 - 5-substituted indazoles as kinase inhibitors , Google Patents. Available at: 2
Sources
- 1. 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol | 1341509-51-0 | Buy Now [molport.com]
- 2. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 3. PubChemLite - 1-(1-methyl-1h-imidazol-2-yl)-3-phenylpropan-1-ol (C13H16N2O) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
